CID 5460474

Description

For instance, similar compounds like ginkgolic acid 17:1 (CID 5469634) and betulin-derived inhibitors (CID 72326, 64971) are studied for their roles in modulating enzyme activity or binding specificity . Structural analogs such as these often share core scaffolds (e.g., triterpenoid frameworks or fatty acid derivatives) that influence their biological functions and physicochemical properties.

Properties

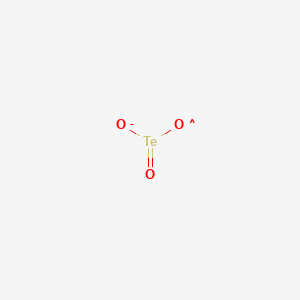

Molecular Formula |

O3Te- |

|---|---|

Molecular Weight |

175.6 g/mol |

InChI |

InChI=1S/HO3Te/c1-4(2)3/h(H,1,2)/p-1 |

InChI Key |

WLGMLTLOJNQKTH-UHFFFAOYSA-M |

Canonical SMILES |

[O-][Te](=O)[O] |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical and Pharmacological Data

While direct data for this compound is absent, comparative insights can be drawn from and :

Table: Physicochemical Properties of Similar Compounds

| Compound Name | log Po/w | Solubility (mg/mL) | Bioavailability Score | BBB Permeability |

|---|---|---|---|---|

| Ginkgolic Acid 17:1 | ~6.5 (est.) | Low | 0.55 | No |

| Betulinic Acid | 7.82 | 0.01 | 0.55 | Yes |

| Oscillatoxin D | 3.2 (est.) | Moderate | 0.17 | No |

Key Observations :

- High log P values (e.g., betulinic acid ) correlate with membrane permeability but may reduce aqueous solubility, a trade-off relevant to this compound’s design .

- Ginkgolic acid 17:1 ’s low bioavailability score suggests formulation challenges, which may apply to this compound if structurally analogous .

Q & A

Basic: How to formulate a focused research question for studying CID 5460474's biochemical interactions?

Answer: Begin by narrowing the scope using the PICOT framework (Population, Intervention, Comparison, Outcome, Time), ensuring variables like target receptors or cellular pathways are explicitly defined. For example: "How does this compound modulate [specific receptor/enzyme] activity in [cell type/model] under [conditions], compared to [control compound] over [timeframe]?" This approach ensures specificity and measurability while addressing gaps in existing literature .

Basic: What methodologies are recommended for validating this compound's purity and structural integrity in experimental settings?

Answer: Employ a combination of:

- Spectroscopic techniques : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation.

- Chromatographic methods : HPLC with UV/Vis or MS detection to assess purity (>95% threshold).

- Reference standards : Cross-validate against authenticated samples or literature data.

Document all protocols in the "Materials and Methods" section, adhering to IUPAC naming conventions and reproducibility standards .

Advanced: How to resolve contradictions in this compound's reported activity across different assay systems?

Answer: Conduct a systematic analysis:

Assay conditions : Compare buffer pH, temperature, and co-factor requirements (e.g., Mg²⁺ dependence in kinase assays).

Off-target profiling : Use selectivity panels (e.g., Eurofins CEREP) to identify confounding interactions.

Data normalization : Apply statistical models (e.g., Z-score or B-score) to minimize plate-to-plate variability.

Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends or outliers .

Advanced: What strategies optimize experimental design for dose-response studies of this compound?

Answer:

- Non-linear regression : Use 10–12 concentration points spanning 3 log units to accurately calculate EC₅₀/IC₅₀.

- Replicate strategy : Include ≥3 biological replicates with technical duplicates to distinguish biological vs. instrumental variance.

- Control compounds : Benchmark against well-characterized agonists/antagonists (e.g., staurosporine for kinase inhibition).

- Temporal dynamics : Incorporate time-course analyses to differentiate acute vs. chronic effects .

Basic: How to conduct a rigorous literature review for this compound-related studies?

Answer:

Database selection : Prioritize PubMed, SciFinder, and Web of Science, filtering for peer-reviewed articles (2015–2025).

Keyword strategy : Combine This compound with terms like "structure-activity relationship", "ADMET", or "[specific disease model]".

Critical appraisal : Use the CONSORT or ARRIVE guidelines to evaluate methodological rigor in in vivo studies.

Gap mapping : Create a matrix comparing biological targets, assay types, and conflicting results .

Advanced: How to ensure reproducibility in this compound's pharmacokinetic (PK) studies?

Answer: Standardize:

- In vivo models : Specify strain, sex, and age of animals; report housing conditions (e.g., circadian rhythm controls).

- Dosing regimens : Use vehicle-matched controls and confirm compound stability in formulation (e.g., DMSO solubility limits).

- Analytical validation : Apply LC-MS/MS with isotopically labeled internal standards for plasma/tissue quantification.

- Data reporting : Include raw chromatograms, PK parameters (AUC, Cₘₐₓ, t₁/₂), and statistical power calculations .

Basic: What ethical guidelines govern the use of this compound in human-derived cell lines or tissues?

Answer:

- Institutional approval : Obtain IRB/IACUC approval for primary cell/tissue use, specifying donor consent protocols.

- Biosafety compliance : Adhere to BSL-2 standards if handling viral vectors for gene-editing studies.

- Data anonymization : Strip metadata from genomic datasets before public deposition (e.g., GEO or SRA).

- Conflict disclosure : Declare funding sources or institutional partnerships in the manuscript .

Advanced: How to analyze multi-omics datasets (proteomics, transcriptomics) for this compound's mechanism of action?

Answer:

Pathway enrichment : Use tools like DAVID or Metascape to identify overrepresented Gene Ontology terms.

Network pharmacology : Construct protein-protein interaction networks (Cytoscape) integrating differentially expressed genes.

Machine learning : Apply random forest or SVM models to prioritize high-confidence targets.

Validation : Confirm hits via CRISPR/Cas9 knockout or siRNA silencing followed by rescue experiments .

Basic: What statistical methods are essential for analyzing this compound's in vitro toxicity data?

Answer:

- Dose-response modeling : Fit data to Hill or log-logistic equations (e.g., drc package in R).

- Outlier detection : Apply Grubbs' test or Rosner's test for identifying aberrant replicates.

- Multiple testing correction : Use Benjamini-Hochberg FDR adjustment for high-throughput screens.

- Graphical standards : Plot mean ± SEM with individual data points in scatterplots .

Advanced: How to design a robust SAR (Structure-Activity Relationship) study for this compound derivatives?

Answer:

- Scaffold diversification : Synthesize analogs with modifications at pharmacophore regions (e.g., halogen substitutions, stereoisomers).

- 3D-QSAR : Perform CoMFA or CoMSIA analyses using molecular alignment and electrostatic/hydrophobic field descriptors.

- Free energy calculations : Use MM/PBSA or FEP simulations to predict binding affinities.

- Triangulation : Cross-validate computational predictions with SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.